3-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid
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Overview
Description
3-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid typically involves the reaction of 7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
3-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products
Scientific Research Applications
3-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine
- 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide .
Uniqueness
What sets 3-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and pharmacological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91551-85-8 |
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Molecular Formula |
C10H9ClN2O4S |
Molecular Weight |
288.71 g/mol |
IUPAC Name |
3-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H9ClN2O4S/c11-6-1-2-7-8(5-6)18(16,17)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
InChI Key |
KTIZKXDMCZKZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
Origin of Product |
United States |
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